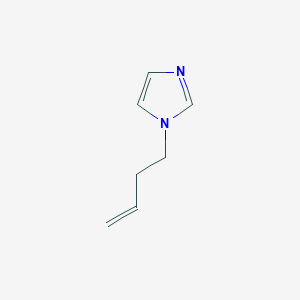
1-(But-3-en-1-yl)-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(But-3-en-1-yl)-1H-imidazole, also known as 3-(1-Butenyl)-1H-imidazole, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the imidazole family and has a unique chemical structure that makes it a promising candidate for various biological studies.
Mécanisme D'action
The mechanism of action of 1-(But-1-(But-3-en-1-yl)-1H-imidazoleen-1-yl)-1H-imidazole is not fully understood. However, it is believed to exert its effects through the modulation of various cellular pathways. The compound has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response. It has also been shown to induce apoptosis in cancer cells through the activation of caspases.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 1-(But-1-(But-3-en-1-yl)-1H-imidazoleen-1-yl)-1H-imidazole have been extensively studied. The compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Furthermore, it has been shown to possess antimicrobial activity against various bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(But-1-(But-3-en-1-yl)-1H-imidazoleen-1-yl)-1H-imidazole in lab experiments is its high yield synthesis method. This makes it a cost-effective way to produce the compound. Additionally, the compound has been extensively studied for its potential therapeutic applications, making it a promising candidate for further research. However, one of the limitations of using this compound is the lack of understanding of its mechanism of action. Further research is needed to fully elucidate the molecular pathways involved in its biological effects.
Orientations Futures
There are several future directions for the research on 1-(But-1-(But-3-en-1-yl)-1H-imidazoleen-1-yl)-1H-imidazole. One potential application is in the development of novel anti-inflammatory drugs. The compound has been shown to possess potent anti-inflammatory activity, making it a promising candidate for further drug development. Additionally, the compound has been shown to possess anticancer and antimicrobial activity, making it a potential candidate for the development of novel cancer and antimicrobial drugs. Further research is needed to fully understand the mechanism of action of the compound and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 1-(But-1-(But-3-en-1-yl)-1H-imidazoleen-1-yl)-1H-imidazole involves the reaction of 1H-imidazole with 1-chloro-1-(But-3-en-1-yl)-1H-imidazolebutene in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The product is then purified using column chromatography or recrystallization to obtain a pure compound. The yield of the synthesis method is usually high, making it a cost-effective way to produce the compound.
Applications De Recherche Scientifique
1-(But-1-(But-3-en-1-yl)-1H-imidazoleen-1-yl)-1H-imidazole has been studied for its potential therapeutic applications in various fields of science. It has been shown to exhibit anti-inflammatory, anticancer, and antimicrobial properties. The compound has been tested in vitro and in vivo for its ability to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, it has been shown to possess antimicrobial activity against various bacteria and fungi.
Propriétés
Numéro CAS |
108412-94-8 |
|---|---|
Nom du produit |
1-(But-3-en-1-yl)-1H-imidazole |
Formule moléculaire |
C7H10N2 |
Poids moléculaire |
122.17 g/mol |
Nom IUPAC |
1-but-3-enylimidazole |
InChI |
InChI=1S/C7H10N2/c1-2-3-5-9-6-4-8-7-9/h2,4,6-7H,1,3,5H2 |
Clé InChI |
LFXVROMKMIUYTC-UHFFFAOYSA-N |
SMILES |
C=CCCN1C=CN=C1 |
SMILES canonique |
C=CCCN1C=CN=C1 |
Synonymes |
1H-Imidazole,1-(3-butenyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



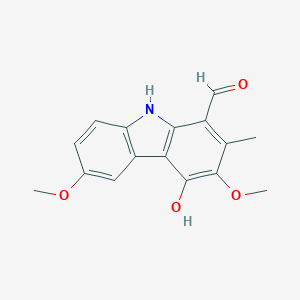
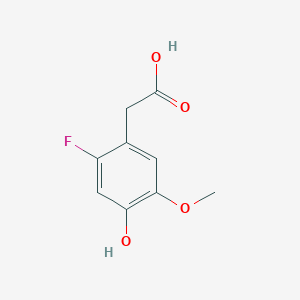
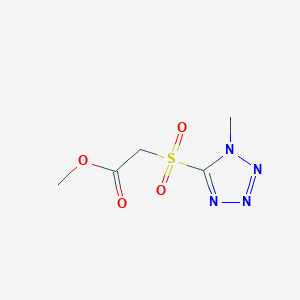
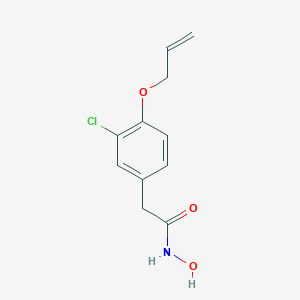
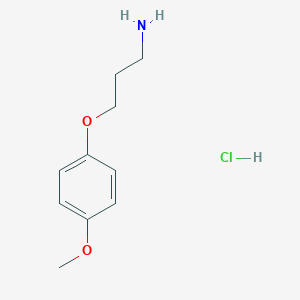
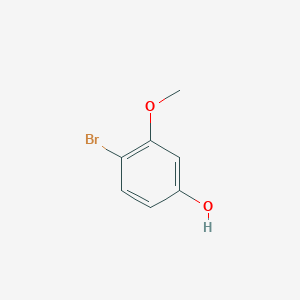
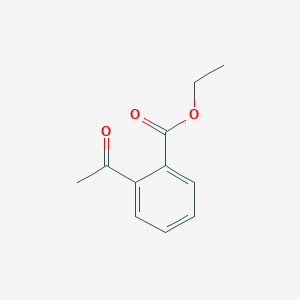
![(3r)-3-Hydroxy-5-{[(R)-Hydroxy(Phosphonooxy)phosphoryl]oxy}-3-Methylpentanoic Acid](/img/structure/B10145.png)
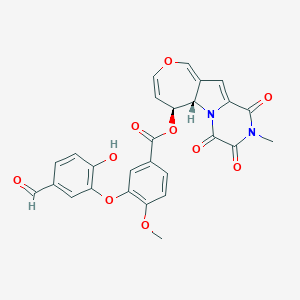
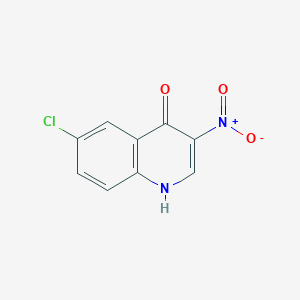
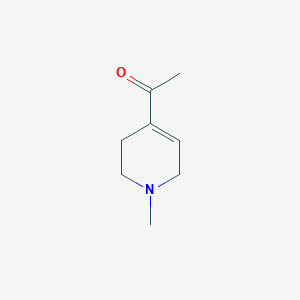
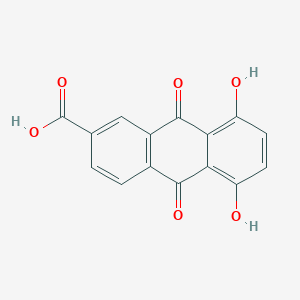
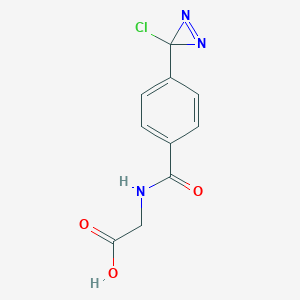
![2-(Trifluoromethyl)imidazo[1,2-a]pyrazine](/img/structure/B10161.png)